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Compound Name: 1-(3-Aminophenyl)ethanol

Cat. No.: B1666771 Get Quote

For researchers, scientists, and professionals in drug development, understanding the

structure-activity relationships of novel compounds is paramount. This guide provides a

comparative analysis of the biological impact of 1-(3-Aminophenyl)ethanol derivatives and

structurally related aminophenylethanol compounds. Due to a scarcity of publicly available data

on the direct derivatives of 1-(3-Aminophenyl)ethanol, this guide draws upon research on

analogous structures to provide a foundational understanding of their potential therapeutic

applications and the methodologies used to evaluate them.

Comparative Analysis of Biological Activity
The biological activity of aminophenylethanol derivatives is significantly influenced by

substitutions on the phenyl ring and the ethanolamine side chain. Research into structurally

similar compounds, such as 2-amino-2-phenylethanol and other amino alcohol derivatives,

reveals a range of activities from G-protein coupled receptor agonism to antifungal and

anticancer effects.

β2-Adrenoceptor Agonist Activity
A study on a series of 2-amino-2-phenylethanol derivatives identified potent β2-adrenoceptor

agonists.[1] The lead compound, 2-amino-3-fluoro-5-(2-hydroxy-1-

(isopropylamino)ethyl)benzonitrile, demonstrated high efficacy in stimulating cAMP production,

a key downstream signaling event of β2-adrenoceptor activation.[1] This suggests that
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derivatives of 1-(3-Aminophenyl)ethanol could be explored for similar activities, with potential

applications in respiratory diseases like asthma and COPD.

Table 1: β2-Adrenoceptor Agonist Activity of 2-Amino-2-phenylethanol Derivatives

Compound
EC50 (nM) for β2-
Adrenoceptor

Selectivity over β1-
Adrenoceptor

2-amino-3-fluoro-5-(2-hydroxy-

1-

(isopropylamino)ethyl)benzonit

rile (Compound 2f)

0.25 763.6-fold

(S)-isomer of 2f ~0.03 Not specified

(R)-isomer of 2f ~0.255 Not specified

Data extracted from a study on novel β2-adrenoceptor agonists.[1]

Antifungal Activity
Research into L-amino alcohol derivatives has uncovered compounds with broad-spectrum

antifungal properties.[2] Notably, 3-Fluoro substituted compounds exhibited excellent activity

against various Candida and Aspergillus species, including fluconazole-resistant strains.[2] The

primary mechanism of action for the most potent compound was identified as the inhibition of

fungal CYP51, an essential enzyme in ergosterol biosynthesis.[2]

Table 2: Antifungal Activity of L-Amino Alcohol Derivatives
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Compound
MIC (μg/mL) against C.
albicans & C. tropicalis

MIC (μg/mL) against A.
fumigatus & C.
neoformans

Compound 14i (3-F

substituted)
0.03-0.06 1-2

Compound 14n (3-F

substituted)
0.03-0.06 1-2

Compound 14s (3-F

substituted)
0.03-0.06 1-2

Compound 14v (3-F

substituted)
0.03-0.06 1-2

Data from a study on l-amino alcohol derivatives as broad-spectrum antifungal agents.[2]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are summaries of key experimental protocols used to assess the biological activity of

aminophenylethanol derivatives and related compounds.

β2-Adrenoceptor-Mediated Cellular cAMP Production
Assay
This assay is used to determine the potency of compounds as β2-adrenoceptor agonists.

Cell Culture: A stable cell line expressing the human β2-adrenoceptor is cultured in an

appropriate medium.

Compound Treatment: Cells are incubated with varying concentrations of the test

compounds.

cAMP Measurement: Following incubation, intracellular cAMP levels are measured using a

competitive immunoassay kit, often based on fluorescence polarization.
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Data Analysis: The concentration-response curves are generated, and the EC50 values (the

concentration of a compound that provokes a response halfway between the baseline and

maximum response) are calculated to determine the potency of the compounds.[1]

In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used

to measure cytotoxicity of potential anticancer drugs.

Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

Compound Exposure: The cells are then treated with various concentrations of the test

compounds and a vehicle control (e.g., DMSO).

Incubation: The plates are incubated for a specified duration, typically 48 to 72 hours.[3]

MTT Addition and Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) solution is added to each well, and the plates are incubated for another 2-4 hours.

Viable cells with active metabolism convert the MTT into a purple formazan product.[3]

Solubilization and Absorbance Reading: A solubilizing agent is added to dissolve the

formazan crystals, and the absorbance is measured at a specific wavelength using a

microplate reader.[3]

IC50 Determination: The concentration of the compound that inhibits cell growth by 50%

(IC50) is determined from the dose-response curves.

Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal

agent.

Inoculum Preparation: A standardized suspension of the fungal strain is prepared.

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing

a suitable broth medium.

Inoculation: Each well is inoculated with the fungal suspension.
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Incubation: The plates are incubated under appropriate conditions for fungal growth.

MIC Determination: The MIC is defined as the lowest concentration of the compound that

visibly inhibits fungal growth.[2]

Visualizing Pathways and Workflows
Diagrams are essential tools for illustrating complex biological processes and experimental

designs.
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Caption: β2-Adrenergic Receptor Signaling Pathway.
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Caption: Drug Discovery Workflow for Novel Derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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